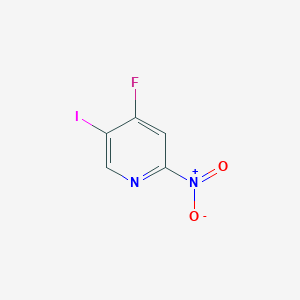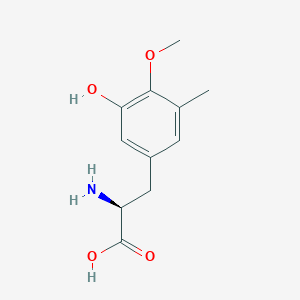
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is subjected to reductive amination with (S)-1,2-diaminoethane. This reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming imine or amide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Imine or amide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential therapeutic benefits.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amine moieties play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in its stereochemistry.
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine: A racemic mixture of both enantiomers.
3,4,5-Trimethoxyphenethylamine: A structurally similar compound lacking the second amine group.
Uniqueness: (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of three methoxy groups on the phenyl ring also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m1/s1 |
Clave InChI |
QCMLMROPOBTUCF-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)



![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)

![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)



